Bevenopran: A Technical Overview of its Mechanism of Action
Bevenopran: A Technical Overview of its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bevenopran (formerly known as CB-5945, ADL-5945) is a peripherally acting mu (µ)-opioid receptor antagonist that was under development for the treatment of opioid-induced constipation (OIC), a common and often debilitating side effect of opioid therapy.[1] The rationale behind its development was to counteract the constipating effects of opioids in the gastrointestinal tract without compromising their analgesic effects in the central nervous system (CNS). Bevenopran also demonstrates activity at the delta (δ)-opioid receptor.[1] Despite reaching Phase III clinical trials, its development was ultimately discontinued (B1498344). This guide provides a detailed examination of its mechanism of action based on available data, outlines typical experimental protocols for its characterization, and presents its known clinical development trajectory.
Core Mechanism of Action: Peripherally Restricted Mu-Opioid Receptor Antagonism
Bevenopran functions as a competitive antagonist at µ-opioid receptors located in the periphery, particularly within the enteric nervous system of the gastrointestinal tract. Opioids induce constipation by binding to these receptors, which leads to decreased gut motility, increased fluid absorption, and reduced intestinal secretions. By blocking the binding of opioid agonists to these peripheral µ-opioid receptors, bevenopran was designed to reverse these effects and restore normal bowel function.
A key feature of bevenopran is its peripheral restriction. The molecule is designed to have limited ability to cross the blood-brain barrier. This selectivity is crucial for its therapeutic application, as it allows the drug to counteract the peripheral side effects of opioids without interfering with their centrally-mediated pain relief. The precise molecular attributes that confer this peripheral restriction are not extensively detailed in publicly available literature but are generally achieved through modifications that increase polarity or molecular size.
While its primary target is the µ-opioid receptor, bevenopran is also reported to have activity at the δ-opioid receptor.[1] The contribution of its interaction with δ-opioid receptors to its overall pharmacological profile in the context of OIC has not been fully elucidated in the available resources.
Receptor Binding and Functional Activity
Data Presentation
Table 1: Representative Opioid Receptor Binding Affinity Profile
| Receptor Subtype | Radioligand | Tissue/Cell Source | Bevenopran Ki (nM) |
| Mu (µ) | [3H]-DAMGO | Recombinant CHO-K1 cells expressing human µ-opioid receptor | Data not available |
| Delta (δ) | [3H]-Naltrindole | Recombinant CHO-K1 cells expressing human δ-opioid receptor | Data not available |
| Kappa (κ) | [3H]-U69,593 | Recombinant CHO-K1 cells expressing human κ-opioid receptor | Data not available |
Note: The above table represents a typical format for presenting binding affinity data. Specific values for bevenopran are not publicly available.
Table 2: Representative Functional Antagonist Activity
| Assay Type | Receptor Subtype | Agonist | Measured Effect | Bevenopran IC50/EC50 (nM) |
| [35S]GTPγS Binding | Mu (µ) | DAMGO | Inhibition of agonist-stimulated [35S]GTPγS binding | Data not available |
| cAMP Inhibition | Mu (µ) | Morphine | Reversal of agonist-induced inhibition of forskolin-stimulated cAMP accumulation | Data not available |
Note: This table illustrates a standard presentation for functional antagonism data. Specific values for bevenopran are not publicly available.
Signaling Pathways
Bevenopran, as a µ-opioid receptor antagonist, prevents the downstream signaling cascades typically initiated by opioid agonists. In the enteric nervous system, opioid agonists binding to the µ-opioid receptor (a G-protein coupled receptor) lead to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic AMP (cAMP), and the modulation of ion channels. This ultimately results in decreased neuronal excitability and reduced neurotransmitter release, leading to decreased peristalsis. Bevenopran blocks the initial binding of the agonist, thereby preventing these downstream effects.
Experimental Protocols
Detailed experimental protocols for the specific studies conducted on bevenopran are proprietary. However, the following represents standard methodologies for the key assays used to characterize a compound like bevenopran.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Protocol:
-
Membrane Preparation: Cell membranes from a stable cell line (e.g., CHO-K1) expressing the human µ-opioid receptor are prepared by homogenization and centrifugation.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used.
-
Incubation: Membranes are incubated in the assay buffer with a fixed concentration of a radiolabeled opioid ligand (e.g., [3H]-DAMGO for the µ-receptor) and varying concentrations of the test compound (bevenopran).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
[35S]GTPγS Functional Assay
This assay measures the functional activity of a compound by quantifying its effect on G-protein activation.
Protocol:
-
Membrane Preparation: Similar to the binding assay, cell membranes expressing the receptor of interest are used.
-
Assay Buffer: The buffer will typically contain GDP to ensure the G-proteins are in an inactive state at baseline.
-
Incubation: Membranes are incubated with [35S]GTPγS (a non-hydrolyzable analog of GTP), a fixed concentration of an opioid agonist (to stimulate G-protein activation), and varying concentrations of the antagonist (bevenopran).
-
Separation and Quantification: Similar to the binding assay, bound [35S]GTPγS is separated by filtration and quantified.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-stimulated [35S]GTPγS binding (IC50) is determined, which reflects its functional antagonist potency.
Pharmacokinetics
Specific pharmacokinetic parameters for bevenopran in humans are not publicly available. A Phase I clinical trial (NCT02508740) was designed to characterize its pharmacokinetics in subjects with varying degrees of renal impairment, but the results are not published. The table below outlines the key parameters that would have been determined.
Table 3: Key Human Pharmacokinetic Parameters (Hypothetical)
| Parameter | Description | Bevenopran Value |
| Tmax | Time to reach maximum plasma concentration | Data not available |
| Cmax | Maximum plasma concentration | Data not available |
| AUC | Area under the plasma concentration-time curve | Data not available |
| t1/2 | Elimination half-life | Data not available |
| Bioavailability | Fraction of administered dose reaching systemic circulation | Data not available |
| Protein Binding | Percentage of drug bound to plasma proteins | Data not available |
Note: This table lists the standard pharmacokinetic parameters. Specific values for bevenopran are not publicly available.
Clinical Development and Discontinuation
Bevenopran progressed to a large Phase III clinical trial program known as ASCENT for the treatment of OIC in patients with chronic non-cancer pain. This program included multiple efficacy studies and a long-term safety study. The planned oral dose in these trials was 0.25 mg twice daily. Despite reaching this late stage of development, the program was discontinued. The specific reasons for the discontinuation have not been detailed in the available public information.
Conclusion
Bevenopran is a peripherally acting µ-opioid receptor antagonist with additional activity at δ-opioid receptors, designed to treat opioid-induced constipation without affecting central analgesia. While its development was halted in the late stages, its mechanism of action represents a targeted approach to managing a significant side effect of opioid therapy. The lack of publicly available, detailed quantitative preclinical and clinical data limits a complete understanding of its pharmacological profile. The information presented in this guide is based on the available scientific literature and public domain data.
